7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
Prostaglandin B3 (PGB3) is a non-enzymatic dehydration product resulting from the treatment of Prostaglandin E3 (PGE3) with strong base. In a structure-activity binding study to determine the affinity of various prostaglandins to human PPARγ, PGB3 exhibited a Ki value greater than 1 mM. In contrast, PGB1 and PGB2 showed significantly higher affinity for PPARγ, with Ki values of 26 and 77 µM, respectively, the same assay.
Brand Name:
Vulcanchem
CAS No.:
36614-32-1
VCID:
VC0151238
InChI:
InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/t17-/m0/s1
SMILES:
CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O
Molecular Formula:
C20H28O4
Molecular Weight:
332.4 g/mol
7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
CAS No.: 36614-32-1
Reference Standards
VCID: VC0151238
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
CAS No. | 36614-32-1 |
---|---|
Product Name | 7-[2-[(3S)-3-Hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
Molecular Formula | C20H28O4 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
Standard InChI | InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/t17-/m0/s1 |
Standard InChIKey | DQRGQQAJYRBDRP-UNBCGXALSA-N |
Isomeric SMILES | CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O |
SMILES | CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Canonical SMILES | CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Description | Prostaglandin B3 (PGB3) is a non-enzymatic dehydration product resulting from the treatment of Prostaglandin E3 (PGE3) with strong base. In a structure-activity binding study to determine the affinity of various prostaglandins to human PPARγ, PGB3 exhibited a Ki value greater than 1 mM. In contrast, PGB1 and PGB2 showed significantly higher affinity for PPARγ, with Ki values of 26 and 77 µM, respectively, the same assay. |
Synonyms | PGB3 |
Reference | 1.Ferry, G.,Bruneau, V.,Beauverger, P., et al. Binding of prostaglandins to human PPARγ: Tool assessment and new natural ligands. European Journal of Pharmacology 417, 77-89 (2001). |
PubChem Compound | 3246855 |
Last Modified | Nov 11 2021 |
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